p-Nitrobenzylamine hydrochloride
Overview
Description
p-Nitrobenzylamine hydrochloride: is a chemical compound with the molecular formula C7H9ClN2O2 . It is also known by other names such as (4-Nitrophenyl)methanamine hydrochloride and 4-Nitrobenzenemethanamine hydrochloride . This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to an amine group (-NH2) and a hydrochloride salt. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-tert-butoxycarbonyl-4-nitrobenzylamine Preparation:
Industrial Production Methods:
- The industrial production of p-Nitrobenzylamine hydrochloride typically involves the nitration of benzylamine followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Amine oxidases from human placenta and serum.
Conditions: The oxidation reaction is catalyzed by amine oxidases, leading to the formation of aldehyde products.
-
Reduction:
Reagents: Common reducing agents such as hydrogen gas in the presence of a catalyst.
Conditions: The reduction of the nitro group to an amine group under controlled conditions.
-
Substitution:
Reagents: Various nucleophiles.
Conditions: Substitution reactions can occur at the benzylamine moiety, leading to the formation of different substituted products.
Major Products:
Scientific Research Applications
Chemistry:
- p-Nitrobenzylamine hydrochloride is used in the chemical modification of graphite powder and multiwalled carbon nanotubes. This modification enhances the properties of these materials for various applications .
Biology:
- It is used in the study of amine oxidase activity, which is important for understanding various biological processes and diseases .
Medicine:
- The compound is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Mechanism of Action
The mechanism of action of p-Nitrobenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound is oxidized by amine oxidases, leading to the formation of aldehyde products. This process is important for studying the activity of amine oxidases and their role in various biological processes .
Comparison with Similar Compounds
- 2-Nitrobenzylamine hydrochloride
- 4-Fluorobenzylamine
- 4-Chlorobenzylamine
- 4-Methoxybenzylamine
- 4-Methylbenzylamine
- 4-Aminobenzylamine
- 4-Nitrophenethylamine hydrochloride
- 2-Aminobenzylamine
- 3-(Trifluoromethyl)benzylamine
Comparison:
- p-Nitrobenzylamine hydrochloride is unique due to the presence of the nitro group at the para position, which significantly influences its chemical reactivity and applications. Compared to other similar compounds, it exhibits distinct properties in terms of oxidation and reduction reactions, making it valuable for specific scientific and industrial applications .
Properties
IUPAC Name |
(4-nitrophenyl)methylazanium;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIXZZMSWYOQPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[NH3+])[N+](=O)[O-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7409-30-5 (Parent) | |
Record name | Benzylamine, p-nitro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018600425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
188.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18600-42-5 | |
Record name | Benzenemethanamine, 4-nitro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18600-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylamine, p-nitro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018600425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-nitrobenzylammonium hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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